molecular formula C7H4F3N3 B2785794 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine CAS No. 340809-52-1

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B2785794
CAS No.: 340809-52-1
M. Wt: 187.125
InChI Key: XQCNVZDKFUHJIM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.125. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Sequential vs Multicomponent Reaction Approach : A study by Palka et al. (2014) describes a microwave-assisted synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, employing a one-pot multicomponent procedure. This approach offers a straightforward synthesis route for these compounds (Palka et al., 2014).

  • Synthesis of Novel Derivatives : Research by Nagender et al. (2014) focused on synthesizing a series of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, starting from 6-trifluoromethylpyridine-2(1H)one. This research highlights the potential for creating diverse derivatives with different biological activities (Nagender et al., 2014).

Biological and Medicinal Applications

  • Anticancer Agents : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against various cancer cell lines, demonstrating the compound's potential as therapeutic agents (Chavva et al., 2013).

  • Cytotoxic Activity : Kurumurthy et al. (2014) synthesized 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity against human cancer cell lines. This study contributes to understanding these compounds' potential in cancer therapy (Kurumurthy et al., 2014).

Material Science and Chemistry Applications

  • Solvent-Free Synthesis : Research by Aggarwal et al. (2012) compared solvent-free and solvent-mediated reactions for synthesizing 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. They found the solvent-free method to be more efficient and regiospecific, highlighting its utility in material science and chemistry (Aggarwal et al., 2012).

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNVZDKFUHJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(F)(F)F)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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